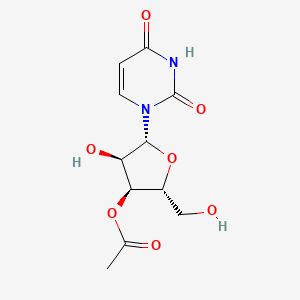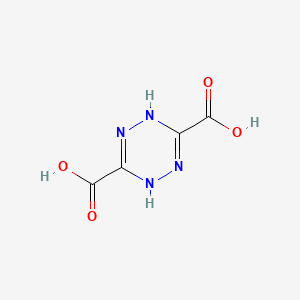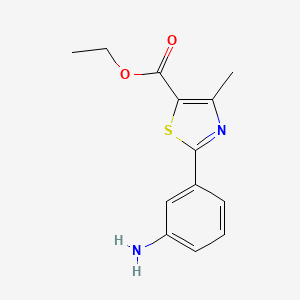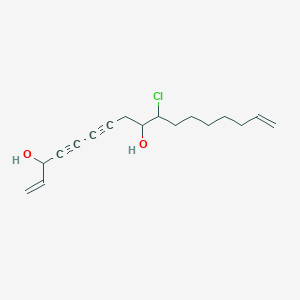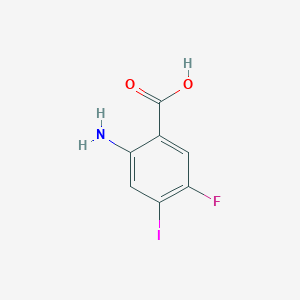![molecular formula C8H7N3O B15199700 N-(1H-Benzo[d]imidazol-1-yl)formamide](/img/structure/B15199700.png)
N-(1H-Benzo[d]imidazol-1-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Benzo[d]imidazol-1-yl)formamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-1-yl)formamide typically involves the reaction of o-phenylenediamine with formic acid or formic acid derivatives. One common method is the cyclization of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole ring, followed by formylation to introduce the formamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents may also be employed to improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-Benzo[d]imidazol-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the formamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1H-Benzo[d]imidazol-1-yl)formamide has a wide range of scientific research applications, including:
Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug discovery and development.
Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(1H-Benzo[d]imidazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with DNA and RNA synthesis, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound of N-(1H-Benzo[d]imidazol-1-yl)formamide, known for its broad spectrum of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse pharmacological properties.
Benzimidazole-2-carboxamide: A derivative with a carboxamide group, used in medicinal chemistry for drug development.
Uniqueness
This compound is unique due to its specific formamide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
N-(benzimidazol-1-yl)formamide |
InChI |
InChI=1S/C8H7N3O/c12-6-10-11-5-9-7-3-1-2-4-8(7)11/h1-6H,(H,10,12) |
InChI-Schlüssel |
PXHOBBDIENXGIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



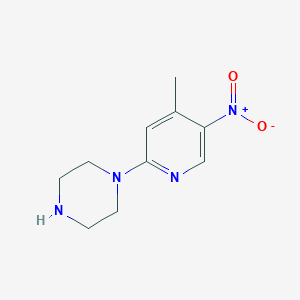
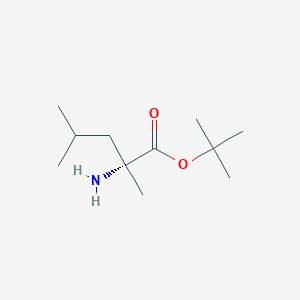
![4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B15199633.png)
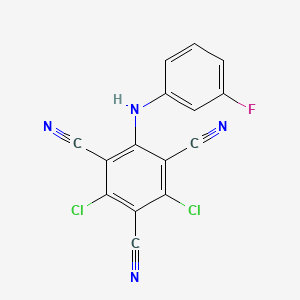
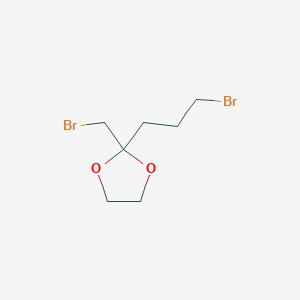
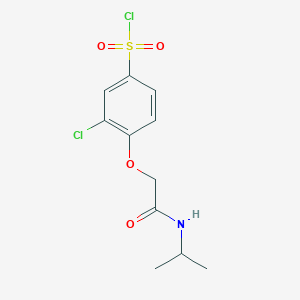
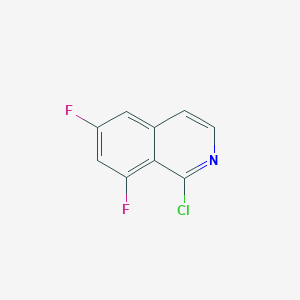
![2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B15199677.png)
